molecular formula C17H17N3O2S B2823023 (E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 2,2-dimethylpropanoate CAS No. 338404-84-5

(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 2,2-dimethylpropanoate

Cat. No.: B2823023
CAS No.: 338404-84-5
M. Wt: 327.4
InChI Key: LGKNEKMNAFGUSK-WOJGMQOQSA-N
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Description

(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 2,2-dimethylpropanoate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . This compound is characterized by its unique structure, which includes a thiazole ring fused with an imidazole ring, and a phenyl group attached to the thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 2,2-dimethylpropanoate typically involves the reaction of 2-aminothiazole with various reagents to form the desired product. One common method involves the reaction of 2-aminothiazole with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 2,2-dimethylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 2,2-dimethylpropanoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 2,2-dimethylpropanoate involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

    Tiazofurin: An antineoplastic drug with a thiazole ring.

Uniqueness

(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 2,2-dimethylpropanoate is unique due to its specific structure, which combines a thiazole ring with an imidazole ring and a phenyl group.

Properties

IUPAC Name

[(E)-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-17(2,3)15(21)22-18-11-13-14(12-7-5-4-6-8-12)19-16-20(13)9-10-23-16/h4-11H,1-3H3/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKNEKMNAFGUSK-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)ON=CC1=C(N=C2N1C=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)O/N=C/C1=C(N=C2N1C=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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